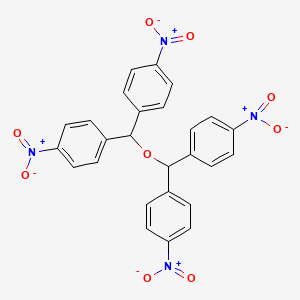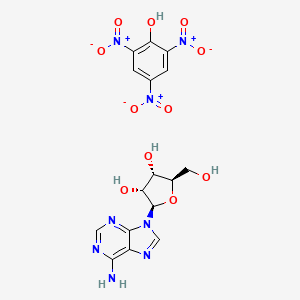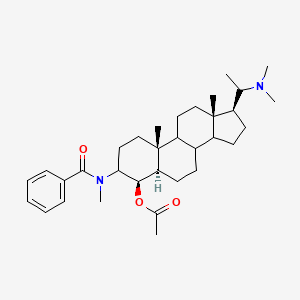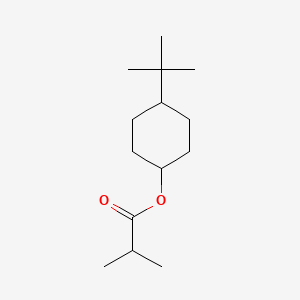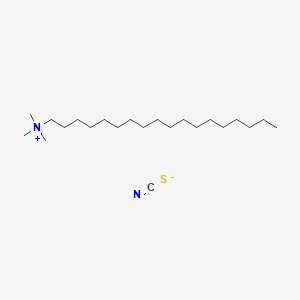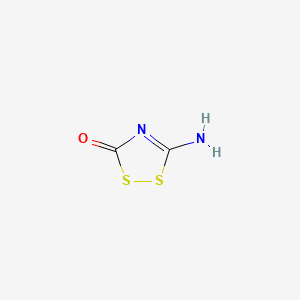
7-(3-(Dibenzylamino)-2-hydroxypropyl)theophylline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-(Dibenzylamino)-2-hydroxypropyl)theophylline is a derivative of theophylline, a well-known methylxanthine compound. Theophylline is primarily used for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. The addition of the dibenzylamino and hydroxypropyl groups to the theophylline core enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-(Dibenzylamino)-2-hydroxypropyl)theophylline typically involves the alkylation of theophylline with a suitable dibenzylamino-hydroxypropyl halide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them back to alcohols.
Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different substituents on the amino group.
科学研究应用
7-(3-(Dibenzylamino)-2-hydroxypropyl)theophylline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in respiratory diseases and as a bronchodilator.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
作用机制
The compound exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This results in the relaxation of smooth muscle tissues, particularly in the bronchi, leading to bronchodilation. Additionally, it may block adenosine receptors, contributing to its stimulant effects on the central nervous system.
相似化合物的比较
Theophylline: The parent compound, primarily used as a bronchodilator.
Dyphylline: A derivative with similar bronchodilator properties but different pharmacokinetics.
Aminophylline: A complex of theophylline with ethylenediamine, used for its bronchodilator effects.
Uniqueness: 7-(3-(Dibenzylamino)-2-hydroxypropyl)theophylline is unique due to the presence of the dibenzylamino and hydroxypropyl groups, which enhance its pharmacological properties and potentially reduce side effects compared to the parent compound.
属性
CAS 编号 |
5096-28-6 |
|---|---|
分子式 |
C24H27N5O3 |
分子量 |
433.5 g/mol |
IUPAC 名称 |
7-[3-(dibenzylamino)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C24H27N5O3/c1-26-22-21(23(31)27(2)24(26)32)29(17-25-22)16-20(30)15-28(13-18-9-5-3-6-10-18)14-19-11-7-4-8-12-19/h3-12,17,20,30H,13-16H2,1-2H3 |
InChI 键 |
FBFMWXKTHIEXGH-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(CC3=CC=CC=C3)CC4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B14730263.png)

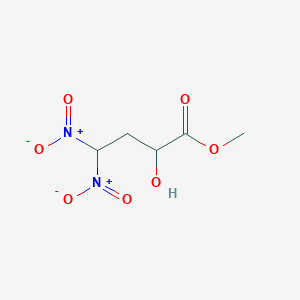
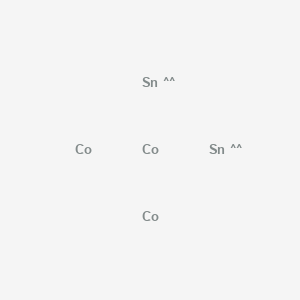

![4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate](/img/structure/B14730294.png)
